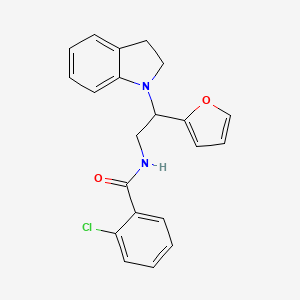

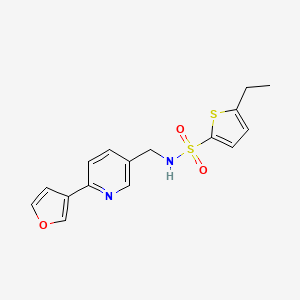

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemically synthesized molecule that appears to be related to the class of compounds known as benzamides, which are often explored for their pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related indole derived benzamides has been demonstrated using (DHQD)2PHAL catalyzed enantioselective chlorocyclization. This method has been effective in producing spiro-indolines and fused indolines with high yields and excellent enantioselectivity, as seen in the synthesis of spiro-indolines with up to 90% yield and 96% enantiomeric excess (ee) , and fused indolines with up to 98% yield and greater than 99% ee . These results suggest that a similar approach could potentially be applied to synthesize the compound 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide with high stereoselectivity.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined through crystallography . This compound crystallizes in the monoclinic space group and exhibits significant differences in bond angles, which are common in furan compounds and may be attributed to hybridization effects at the furan atoms. The furan and benzene rings in this structure are inclined at an angle of 12.6(2)°. This information provides a basis for understanding the potential molecular geometry and interatomic interactions that could be present in 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. However, the catalytic enantioselective chlorocyclization process used to synthesize related benzamides indicates that the compound may also undergo similar cyclization reactions, potentially leading to the formation of complex structures with multiple stereocenters.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystal structure analysis of a related furamide compound provides data on unit cell parameters and suggests that the compound has a relatively high density. These properties are important for understanding the compound's behavior in a solid state, which can influence its handling, formulation, and potential applications in a pharmaceutical context.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Research by El’chaninov and Aleksandrov (2017) highlights methods for synthesizing furan derivatives, like 2-(furan-2-yl)thiazolo[5,4-f]quinoline, through electrophilic substitution reactions. This provides insight into the synthesis techniques applicable to 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (El’chaninov & Aleksandrov, 2017).

Reactivity and Formation : Another study by El’chaninov and Aleksandrov (2017) on 2-(furan-2-yl)benzo[e][1,3]benzothiazole shows similar reactivity patterns, demonstrating the potential chemical behaviors of compounds containing furan-2-yl groups (El’chaninov & Aleksandrov, 2017).

Photochemical Applications : Protti, Fagnoni, and Albini (2012) describe a photochemical route to synthesize 2-substituted benzo[b]furans, indicating the utility of photochemical reactions in synthesizing compounds similar to 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Protti, Fagnoni, & Albini, 2012).

Crystal Structure and Analysis

- Crystallographic Analysis : Research by Galešić and Vlahov (1990) on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a structurally related compound, provides insights into crystallography and bonding angles that could be relevant for understanding the crystal structure of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Galešić & Vlahov, 1990).

Biological and Pharmacological Activities

Antimicrobial and Antioxidant Activity : Devi et al. (2010) studied the antimicrobial and antioxidant activities of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, which could imply similar potential biological activities for 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Devi et al., 2010).

Enzyme Inhibition Properties : A study by Yun et al. (1995) on chlorophyllin, which inhibits cytochrome P450 activities, indicates that similar compounds like 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide might also have enzyme inhibition properties (Yun et al., 1995).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZGYCKYRPRCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)

![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)

![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)

![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)